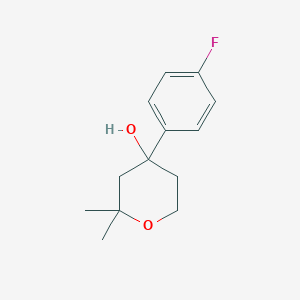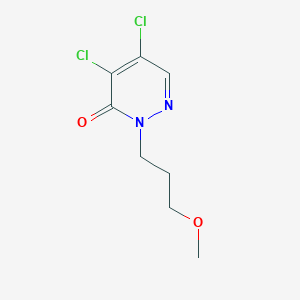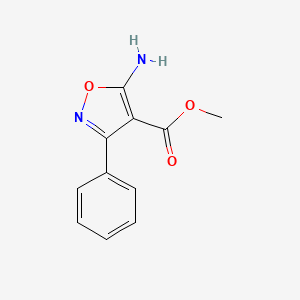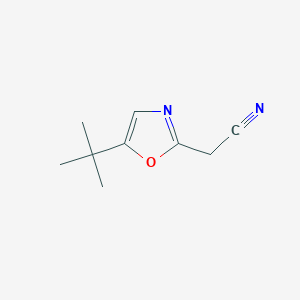
4-(bromomethyl)-2,5-dipyridin-4-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2,5-dipyridin-4-ylpyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with two additional pyridine rings. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2,5-dipyridin-4-ylpyridine typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile under controlled temperature and illumination conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a pipeline reactor. This method allows for better control over reaction conditions and improved yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2,5-dipyridin-4-ylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted pyridines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl-substituted pyridines.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2,5-dipyridin-4-ylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a building block for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)-2,5-dipyridin-4-ylpyridine is largely dependent on its reactivity and interaction with other molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The pyridine rings can participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)pyridine: A simpler analog with a single pyridine ring.
2,5-Dipyridin-4-ylpyridine: Lacks the bromomethyl group but has a similar pyridine framework.
4-(Chloromethyl)-2,5-dipyridin-4-ylpyridine: Similar structure with a chloromethyl group instead of a bromomethyl group.
Uniqueness
4-(Bromomethyl)-2,5-dipyridin-4-ylpyridine is unique due to the presence of both the bromomethyl group and the multiple pyridine rings. This combination imparts distinct reactivity and coordination properties, making it a versatile compound for various applications in synthetic chemistry and material science .
Propiedades
Fórmula molecular |
C16H12BrN3 |
|---|---|
Peso molecular |
326.19 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2,5-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c17-10-14-9-16(13-3-7-19-8-4-13)20-11-15(14)12-1-5-18-6-2-12/h1-9,11H,10H2 |
Clave InChI |
GTMOCZGHVMDDTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC=C(C(=C2)CBr)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





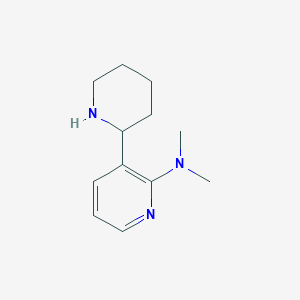

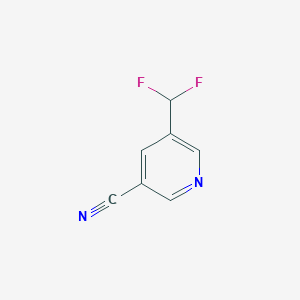

![Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11809903.png)
![3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11809912.png)
